molecular formula C16H21N3O4S B7698681 1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperidine

1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperidine

Cat. No.: B7698681
M. Wt: 351.4 g/mol
InChI Key: ASGIZSHQOMWLPJ-UHFFFAOYSA-N
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Description

1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperidine is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Methoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperidine
  • 1-[4-Ethoxy-3-(3-methyl-1,2,4-thiadiazol-5-YL)benzenesulfonyl]piperidine

Uniqueness

1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperidine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. The oxadiazole ring also imparts specific characteristics that differentiate it from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-22-15-8-7-13(11-14(15)16-17-12(2)18-23-16)24(20,21)19-9-5-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGIZSHQOMWLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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